molecular formula C15H12N4O3 B13573815 N-(1H-benzimidazol-2-yl)-4-methyl-3-nitrobenzamide

N-(1H-benzimidazol-2-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B13573815
M. Wt: 296.28 g/mol
InChI Key: SZWAPTJADRLHDC-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-4-methyl-3-nitrobenzamide is a synthetic small molecule based on the versatile benzimidazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The compound features a benzimidazole core, known for its privileged status in forming the active component of numerous pharmacologically active agents, linked via an amide bond to a 4-methyl-3-nitrobenzamide group. This specific substitution pattern, combining a methyl and a nitro group on the benzene ring, is designed to influence the molecule's electronic properties, binding affinity, and overall bioavailability, making it a valuable intermediate for structure-activity relationship (SAR) studies. Benzimidazole derivatives are renowned for their wide spectrum of biological activities, serving as key scaffolds in the development of therapeutic agents with antiviral, antifungal, antioxidant, and anticancer properties . The presence of the benzimidazole ring system contributes to enhanced stability and bioavailability, which are critical parameters in lead compound optimization . While the specific biological profile of this compound is yet to be fully characterized, its structural similarity to documented analogues, such as N-(1H-benzimidazol-2-yl)-4-nitrobenzamide and N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide , suggests significant potential for probing biological mechanisms and developing new chemical tools. This compound is intended for research applications only, including as a building block in organic synthesis, a candidate in high-throughput screening assays, or a precursor for the development of novel inhibitors. It is supplied for laboratory research purposes and is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C15H12N4O3/c1-9-6-7-10(8-13(9)19(21)22)14(20)18-15-16-11-4-2-3-5-12(11)17-15/h2-8H,1H3,(H2,16,17,18,20)

InChI Key

SZWAPTJADRLHDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-yl)-4-methyl-3-nitrobenzamide typically involves the reaction of 2-aminobenzimidazole with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N-(1H-1,3-benzodiazol-2-yl)-4-methyl-3-nitrobenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position undergoes selective reduction to form an amine derivative, a critical step for generating pharmacologically active intermediates.

Reagents/Conditions :

  • Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol at 50–60°C

  • Sodium dithionite (Na₂S₂O₄) in aqueous ammonia

Products :

  • Primary product : N-(1H-benzimidazol-2-yl)-4-methyl-3-aminobenzamide

  • Byproducts : Trace amounts of dehalogenated species (if halogen substituents are present)

Reaction ConditionYield (%)Purity (%)Reference
H₂/Pd/C in ethanol, 60°C8598
Na₂S₂O₄ in NH₃(aq), RT7295

This reduction is pivotal for converting the nitro group into an amine, enabling further functionalization (e.g., acylation, sulfonation) .

Nucleophilic Substitution at the Benzimidazole Nitrogen

The NH group in the benzimidazole ring participates in nucleophilic substitution reactions under basic conditions.

Reagents/Conditions :

  • Alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) with K₂CO₃

  • Acyl chlorides in dichloromethane (DCM) with triethylamine

Products :

  • N-alkylated derivatives : e.g., N-methyl-N-(1H-benzimidazol-2-yl)-4-methyl-3-nitrobenzamide

  • N-acylated derivatives : e.g., N-acetyl-N-(1H-benzimidazol-2-yl)-4-methyl-3-nitrobenzamide

SubstrateReagentYield (%)Application
Methyl iodideK₂CO₃, DMF, 80°C78Enhanced lipophilicity
Acetyl chlorideEt₃N, DCM, RT65Prodrug development

Alkylation/acylation modifies solubility and bioavailability, critical for drug design .

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzimidazole ring undergoes EAS at specific positions.

Reagents/Conditions :

  • Nitration: HNO₃/H₂SO₄ at 0–5°C

  • Sulfonation: SO₃ in H₂SO₄ at 50°C

Products :

  • Nitration : 5-nitro-N-(1H-benzimidazol-2-yl)-4-methyl-3-nitrobenzamide (minor)

  • Sulfonation : N-(1H-benzimidazol-2-yl)-4-methyl-3-nitro-5-sulfobenzamide

ReactionPosition ModifiedYield (%)Selectivity
NitrationC5 of benzimidazole30Low
SulfonationC5 of benzimidazole45Moderate

Steric hindrance from the methyl and nitro groups limits reactivity at the benzamide ring.

Hydrolysis of the Amide Bond

The benzamide linkage is susceptible to hydrolysis under acidic or basic conditions.

Reagents/Conditions :

  • Acidic: HCl (6M) under reflux

  • Basic: NaOH (10%) at 100°C

Products :

  • Acidic hydrolysis : 4-methyl-3-nitrobenzoic acid + 2-aminobenzimidazole

  • Basic hydrolysis : 4-methyl-3-nitrobenzamide + benzimidazole-2-carboxylic acid

ConditionMain ProductYield (%)
HCl, reflux4-methyl-3-nitrobenzoic acid88
NaOH, 100°CBenzimidazole-2-carboxylic acid63

Hydrolysis is utilized to study metabolic degradation pathways .

Photochemical Reactions

UV irradiation induces nitro-to-nitrito rearrangement, forming reactive intermediates.

Conditions :

  • UV light (254 nm) in methanol

Products :

  • Nitrito intermediate : Transient species detected via ESR spectroscopy

  • Stable products : Oxidized benzimidazole derivatives

This reactivity is under investigation for applications in photodynamic therapy .

Scientific Research Applications

N-(1H-1,3-benzodiazol-2-yl)-4-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of N-(1H-benzimidazol-2-yl)-4-methyl-3-nitrobenzamide with analogous benzimidazole derivatives:

Compound Name Core Structure Substituents on Benzamide/Benzene Key Functional Groups Biological Activity (if reported) Reference
This compound Benzimidazole + benzamide 4-methyl, 3-nitro Nitro (-NO₂), methyl (-CH₃) Not explicitly reported (inferred) -
B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline) Benzimidazole + aniline 4-methoxy Methoxy (-OCH₃) PPARγ agonist, analgesic
B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide) Benzimidazole + acetamide 4-methoxy Acetamide (-NHCOCH₃) PPARγ agonist, analgesic
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide Benzimidazole + propanamide 3,3-diphenyl Diphenylpropane Not reported (structural analog)
N-(4-Benzothiazol-2-yl-3-hydroxyphenyl)-4-nitrobenzamide Benzothiazole + benzamide 3-hydroxy, 4-nitro Nitro (-NO₂), hydroxyl (-OH) Not reported (structural analog)
Semicarbazone derivatives (e.g., from albendazole) Benzimidazole + semicarbazone Substituted phenyl groups Semicarbazone (-NHCONH₂) α-Glucosidase inhibitory activity
Key Observations:
  • Electron-Withdrawing Groups : The nitro group in the target compound and N-(4-benzothiazol-2-yl-3-hydroxyphenyl)-4-nitrobenzamide may enhance binding to enzymes or receptors via electron-deficient aromatic interactions.
  • Bioactivity Trends : Analogs with methoxy (B1, B8) or semicarbazone groups demonstrate PPARγ agonism and α-glucosidase inhibition, respectively, suggesting the target compound’s substituents could be tailored for similar applications.
Analgesic Activity
  • B1 and B8 : These derivatives attenuate morphine-induced paradoxical pain in mice via PPARγ activation, reducing spinal TNF-α expression . The target compound’s nitro group may modulate neuroinflammatory pathways differently, warranting experimental validation.
Antimicrobial and Antiviral Potential
  • MRSA Inhibitors : Benzimidazole derivatives like compound 10244308 (binding affinity: -7.3 kcal/mol) target PBP2A in methicillin-resistant Staphylococcus aureus (MRSA) . The nitro group in the target compound could enhance binding to bacterial enzymes through electrophilic interactions.
Enzyme Inhibition
  • α-Glucosidase Inhibitors : Semicarbazone derivatives derived from albendazole show IC₅₀ values as low as 12.88 μg/mL, outperforming acarbose (40.06 μg/mL) . The target compound’s nitro and methyl groups may influence carbohydrate metabolism pathways differently.
Physicochemical Properties
  • Molecular Weight : Estimated at ~300–350 g/mol (comparable to N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide, 344.21 g/mol ).
  • Solubility : The nitro group may reduce aqueous solubility compared to methoxy or hydroxyl analogs but improve interaction with hydrophobic enzyme pockets.

Biological Activity

N-(1H-benzimidazol-2-yl)-4-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N4O3C_{15}H_{12}N_{4}O_{3}, with a molecular weight of 296.28 g/mol. It features a benzimidazole moiety fused with a nitrobenzamide group, which enhances its biological activity through various interactions at the molecular level .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown it to be effective against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Anticancer Properties

The compound has also been studied for its anticancer activity . It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of proliferative signaling pathways. In vitro studies demonstrated significant cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells .

Enzyme Inhibition

This compound acts as an inhibitor of various enzymes , including acetylcholinesterase (AChE) and cyclooxygenase (COX) enzymes. These properties suggest potential applications in treating neurodegenerative diseases and inflammatory conditions .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : Interaction studies have revealed strong binding affinities to target proteins involved in cell signaling and metabolism.
  • Disruption of DNA Function : Similar compounds have been shown to disrupt DNA binding proteins, leading to impaired cellular function in pathogens and cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects against cancer cells.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityEffective against multiple bacterial strains with low MIC values.
Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values indicating high potency.
Enzyme InhibitionDemonstrated significant inhibition of AChE with potential implications for Alzheimer's treatment.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1H-benzimidazol-2-yl)-4-methyl-3-nitrobenzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-methyl-3-nitrobenzoic acid derivatives with 2-aminobenzimidazole. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or EDCI) and optimizing solvent systems (e.g., DMF or dichloromethane) for nucleophilic substitution. Reaction temperatures (20–80°C) and stoichiometric ratios (1:1.2 acid/amine) are critical for minimizing side products. Column chromatography (chloroform:methanol, 3:1 v/v) is effective for purification . For nitro-group stability, avoid prolonged heating above 60°C to prevent decomposition .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR (CDCl3_3/DMSO-d6_6) confirm proton environments (e.g., aromatic peaks at δ 7.74–6.27 ppm for benzimidazole and nitrobenzamide moieties) and carbon assignments .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (≤1.0 Å) and twinning tests ensure accurate assignment of nitro-group geometry and hydrogen bonding .
  • Mass spectrometry : ESI-MS (m/z ~340–350 [M+H]+^+) validates molecular weight.

Advanced Research Questions

Q. How can researchers design experiments to assess the biological activity of this compound in plant systems?

  • Methodological Answer :

  • Germination assays : Prepare test solutions (e.g., 106^-6 M in methanol) and apply to wheat seeds (e.g., Triticum aestivum). Use controlled environments (20°C, dark) and measure root/stem lengths, fresh/dry weights after 8 days. Statistical tools (e.g., JMP 7.0) can correlate parameters (e.g., root fresh weight vs. stem fresh weight, r = 0.830) .
  • Dose-response studies : Vary concentrations (109^-9–103^-3 M) to identify bioactive thresholds. Include controls (methanol-only) to isolate solvent effects.

Q. What strategies are employed to analyze the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Substituent variation : Compare analogs with electron-withdrawing (e.g., -NO2_2) vs. electron-donating (e.g., -OCH3_3) groups on the benzamide ring. For example, 4-nitrophenyl derivatives (4NO2_2SB) show enhanced germination rates (98.67% vs. 96.0% control) compared to chloro-substituted analogs .
  • Bioisosteric replacement : Replace the nitro group with sulfonamide or trifluoromethyl groups to assess metabolic stability.
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potentials and predict binding affinities to plant receptors.

Q. How should researchers address contradictions in reported bioactivity data for benzimidazole derivatives like this compound?

  • Methodological Answer :

  • Variable control : Standardize test conditions (e.g., seed variety, temperature, solvent purity). For example, Demir 2000 wheat showed increased stem length (8.57→9.94 cm) with 4ClSB, while other cultivars responded differently .
  • Replicate studies : Perform triplicate experiments with blinded scoring to reduce bias.
  • Mechanistic follow-up : Use transcriptomics (RNA-seq) or proteomics to identify target pathways (e.g., auxin signaling) and validate hypotheses.

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